molecular formula C28H54O13 B1585309 Palmitic acid sucrose monoester CAS No. 26446-38-8

Palmitic acid sucrose monoester

Cat. No. B1585309
CAS RN: 26446-38-8
M. Wt: 598.7 g/mol
InChI Key: XZAGBDSOKNXTDT-UHFFFAOYSA-N
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Description

Palmitic acid sucrose monoester, also known as Sucrose Monoester P90, is a type of sucrose monoester based on palmitic acid . It appears as a white to off-white powder . It has a high hydrophobic-hydrophilic balance (HLB) value, which gives it a high emulsifier efficacy . It is used at low levels to emulsify flavors, colors, and nutraceutical ingredients (e.g., omega-3 oils) to produce a number of clear beverage products .


Synthesis Analysis

The synthesis of Palmitic acid sucrose monoester involves a transesterification reaction between sucrose and vinyl esters of palmitic acid . The reaction conditions limit the products primarily to the monoester compounds . Potential trace impurities are removed by a series of distillation and solvent extraction steps .


Molecular Structure Analysis

Sucrose monoesters of lauric, palmitic, or stearic acid consist mainly of sucrose monoesters of individual fatty acids, namely lauric, palmitic, or stearic acid with smaller amounts of the diesters .


Chemical Reactions Analysis

The manufacturing process of Palmitic acid sucrose monoester involves the initial reaction of sucrose with the fatty acid esters (via transesterification) using a basic catalyst . The reaction step is followed by a series of purification steps to remove the fatty acid vinyl ester starting materials, reaction solvents, and other impurities .


Physical And Chemical Properties Analysis

Palmitic acid sucrose monoester appears as a white to off-white powder . It has a high hydrophobic-hydrophilic balance (HLB) value, which gives it a high emulsifier efficacy .

Scientific Research Applications

Synthesis and Material Applications

Research has demonstrated the synthesis of unique polyesters from glycerol, azelaic acid, and succinic acid, utilizing resources from the palm oil industry. These polyesters exhibit desirable elastic properties and thermal stability, highlighting the value of palm oil derivatives in creating valuable polymeric materials (Baharu et al., 2015). Another study focused on the kinetics of transesterification of methyl palmitate and sucrose, exploring the synthesis of sucroesters, which are important for their applications in food and pharmaceuticals due to their emulsifying properties (Gutiérrez et al., 2018).

Food Industry Applications

In the food industry, sucrose monopalmitate is utilized for its surfactant properties to stabilize microemulsions, nanoemulsions, and emulsions. These are critical for developing food and beverage products with improved texture, stability, and shelf life. A study on fabricating stable colloidal systems with sucrose monopalmitate and lemon oil illustrates the potential for optimizing food formulations (Rao & McClements, 2011).

Antimicrobial Properties

Sucrose fatty acid esters, including those derived from palmitic acid, have shown antimicrobial activity against spoilage microorganisms in food products. This property makes them valuable as natural preservatives in extending the shelf life of food items, such as salad dressings, without relying on synthetic additives (Yang et al., 2003).

Safety And Hazards

The Committee established a group ADI of 0-30 mg/kg bw for Sucrose monoesters of lauric, palmitic, or stearic acid together with sucrose esters of fatty acids, sucroglycerides, sucrose oligoesters type I and sucrose oligoesters type II .

Future Directions

There is ongoing research into the synthesis of sucrose esters, including Palmitic acid sucrose monoester .

properties

IUPAC Name

2-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2.C12H22O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h2-15H2,1H3,(H,17,18);4-11,13-20H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAGBDSOKNXTDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H54O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hexadecanoic acid

CAS RN

26446-38-8
Record name Sucrodet
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192746
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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